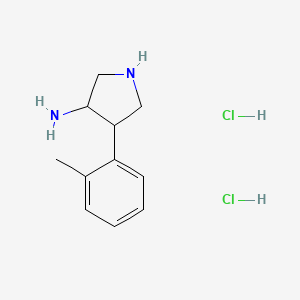

4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride

Beschreibung

4-(2-Methylphenyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative with a 2-methylphenyl substituent at the 4-position and an amine group at the 3-position of the pyrrolidine ring. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C11H18Cl2N2 |

|---|---|

Molekulargewicht |

249.18 g/mol |

IUPAC-Name |

4-(2-methylphenyl)pyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12;;/h2-5,10-11,13H,6-7,12H2,1H3;2*1H |

InChI-Schlüssel |

NZUGNKZTXDUPFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CNCC2N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride involves several steps. One common synthetic route starts with the reaction of 2-methylphenylamine with a suitable pyrrolidine precursor. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Analyse Chemischer Reaktionen

4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural and Physicochemical Properties

Key Observations :

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding, critical for crystal packing and solubility, varies significantly:

- The target compound’s primary and secondary amines enable extensive hydrogen bonding, similar to other dihydrochloride salts ().

- In contrast, the trifluoromethyl group in ’s compound reduces basicity, weakening hydrogen-bond donor capacity compared to the target compound .

- Crystallographic refinement tools like SHELXL () and WinGX () are essential for analyzing these differences in single-crystal studies .

Biologische Aktivität

4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

- Molecular Formula : C12H16Cl2N2

- Molecular Weight : 251.18 g/mol

- IUPAC Name : 4-(2-Methylphenyl)pyrrolidin-3-amine dihydrochloride

Antimicrobial Activity

Research indicates that 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, leading to cell death .

Anticancer Activity

In vitro studies have demonstrated that 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride possesses anticancer properties. It has been tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.2 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Preliminary studies suggest that 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives, including 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride, against multi-drug resistant strains of bacteria. The results indicated a promising potential for this compound as a therapeutic agent .

- Anticancer Research : A recent investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications in the phenyl ring significantly enhance anticancer activity. The study highlighted that the presence of the methyl group on the phenyl ring contributed to increased potency against breast and lung cancer cell lines .

- Neuroprotective Study : Research published in Neuropharmacology assessed the neuroprotective effects of various compounds, including 4-(2-Methylphenyl)pyrrolidin-3-aminedihydrochloride, in models of oxidative stress-induced neurotoxicity. The findings suggested that this compound effectively reduces neuronal cell death and oxidative damage .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.